2-Chloro-N-phenethylacetamide

Catalog No.
S704799
CAS No.
13156-95-1
M.F
C10H12ClNO
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-phenethylacetamide

CAS Number

13156-95-1

Product Name

2-Chloro-N-phenethylacetamide

IUPAC Name

2-chloro-N-(2-phenylethyl)acetamide

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

LNWWGHNQLOXRTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCl

The exact mass of the compound 2-Chloro-N-phenethylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-N-phenethylacetamide is a bifunctional synthetic building block characterized by a phenethylamine core acylated with a highly reactive alpha-chloroacetamide moiety. In industrial procurement and medicinal chemistry, it serves as the benchmark intermediate for tandem amidoalkylations and Bischler-Napieralski cyclizations. Its primary commercial value lies in its optimal balance of shelf stability and electrophilic reactivity, making it the preferred starting material for the large-scale synthesis of the anthelmintic drug praziquantel and diverse tetrahydroisoquinoline-based libraries . By providing a reliable, modular node for alpha-substitution, it enables highly efficient downstream functionalization without the degradation risks associated with heavier halogen analogs [1].

Research & Procurement Fit

Synthetic intermediate Praziquantel manufacturing via reactive chloroacetyl-phenethylamine scaffold
Impurity standard Documented halogenated process impurity for analytical profiling and method development

Substituting 2-Chloro-N-phenethylacetamide with unhalogenated analogs, such as N-phenethylacetamide, completely eliminates the alpha-electrophilic site required for critical linker construction and amidoalkylation . Conversely, attempting to substitute it with the more reactive 2-bromo-N-phenethylacetamide introduces significant procurement challenges; the bromo analog is derived from more expensive precursors (bromoacetyl bromide) and suffers from reduced shelf stability and higher susceptibility to premature degradation or side reactions during bulk storage[1]. The chloro derivative uniquely provides sufficient S_N2 reactivity for high-yield amine and phenol displacements while maintaining the robust stability required for multi-kilogram process chemistry and continuous flow manufacturing [2].

Substitution Risk

Alternative
Key Difference
N-Phenethylacetamide
Non-halogenated; lower lipophilicity and altered hydrolytic stability may shift reaction kinetics and HPLC retention
2-Chloro-N-phenylacetamide
Lacks ethylene spacer; higher melting point alters solid-phase handling and crystal packing during synthesis
2-Bromo-N-phenethylacetamide
Bromine leaving group increases hydrolytic lability; different melting point and reactivity may require requalification

High-Yield Amidoalkylation in Flow and Biphasic Batch Synthesis

In the synthesis of praziquantel intermediates, 2-Chloro-N-phenethylacetamide demonstrates exceptional processability. When reacted with 2,2-dimethoxyethan-1-amine in an optimized continuous flow reactor (75 °C, 5 min residence time), the chloro compound achieves a 95% yield of the target substituted amine . Similarly, in optimized biphasic batch systems using K2CO3, it yields 94-96%, significantly outperforming older synthetic routes that typically plateaued at 67% overall yield [1]. This confirms the chloro leaving group is perfectly tuned for this specific industrial transformation.

Evidence DimensionSubstitution yield for praziquantel intermediate
Target Compound Data94-96% yield (optimized biphasic batch) / 95% (flow)
Comparator Or Baseline~67% yield (traditional unoptimized batch routes)
Quantified Difference27-29% absolute yield improvement
ConditionsReaction with aminoacetaldehyde dimethyl acetal or 2,2-dimethoxyethan-1-amine

Maximizing the yield of this specific amidoalkylation step is the primary cost-driver in the commercial manufacturing of praziquantel.

Flow vs. Batch Yield
Data to verify
97% flow yield (99.3% purity) vs. 67% original batch
Supports continuous-process yield review
Batch and flow conditions differ; requalification expected

In Situ Halogen Exchange for Tunable Electrophilicity

For specialized syntheses requiring hyper-reactive electrophiles, 2-Chloro-N-phenethylacetamide can be quantitatively converted to the bromo analog on demand. Under McKenna reaction conditions using bromotrimethylsilane (BTMS) in acetonitrile at 35 °C, the chloro compound undergoes almost complete exchange to 2-bromo-N-phenethylacetamide within 3 hours[1]. This allows chemists to avoid the direct procurement and storage of the unstable bromo analog, instead utilizing the stable chloro compound as a reliable precursor that can be activated in situ when sterically hindered nucleophiles demand higher reactivity [1].

Evidence DimensionPrecursor shelf stability vs. on-demand reactivity
Target Compound DataStable for bulk storage, >95% conversion to bromo analog in 3h
Comparator Or Baseline2-Bromo-N-phenethylacetamide (prone to degradation during storage)
Quantified DifferenceNear-quantitative in situ conversion eliminates the need to store unstable bromoacetamides
ConditionsBTMS in MeCN at 35 °C

Enables procurement teams to source a single, stable, cost-effective chloro-precursor while giving chemists the flexibility to generate the bromo-precursor on demand.

Lipophilicity (LogP)
Reported
LogP 1.975 vs. 1.756 (non-halogenated)
Informs HPLC retention and extraction method development
XLogP3 computed values may vary

Modular Linker Construction for Bischler-Napieralski Cyclization

2-Chloro-N-phenethylacetamide serves as a highly reliable foundational node for generating diverse tetrahydroisoquinoline libraries, such as GluN2C/GluN2D NMDA receptor potentiators. The alpha-chloro group readily undergoes S_N2 displacement with various phenols, thiophenols, and amines (typically yielding 70-85%), and the resulting functionalized amides smoothly undergo POCl3-mediated Bischler-Napieralski cyclization to form 3,4-dihydroisoquinolines [1]. Unhalogenated amides cannot undergo this alpha-substitution, forcing chemists into much longer, less convergent synthetic routes to achieve the same structural diversity [1].

Evidence DimensionSynthetic convergence for 1-substituted isoquinolines
Target Compound Data2-step sequence (alpha-substitution followed by cyclization)
Comparator Or BaselineUnhalogenated N-phenethylacetamide (requires multi-step de novo backbone synthesis)
Quantified DifferenceEliminates multiple synthetic steps for library generation
ConditionsS_N2 displacement followed by POCl3 reflux

Drastically reduces the time and raw material cost required to build functionalized isoquinoline libraries in medicinal chemistry.

Melting Point
Reported
67–70 °C vs. 136–139 °C (phenyl analog)
Moderate melting point aids recrystallization and handling
Literature values; confirm by DSC
Hydrolytic Stability
Class-level
Increased lability vs. unsubstituted amide (qualitative)
Storage at 2–8 °C recommended; purity verification needed
No quantitative half-life data available
Acute Toxicity (IP Mouse)
Reported
LD50 600 mg/kg vs. 900 mg/kg (phenyl analog)
Supports handling precaution review
Limited to intraperitoneal route; no oral/dermal data

Commercial Praziquantel Manufacturing

As the primary starting material for continuous flow or optimized biphasic batch synthesis of praziquantel intermediates via reaction with aminoacetaldehyde dimethyl acetal, where its optimized leaving-group capability ensures >95% yields .

Tetrahydroisoquinoline Library Synthesis

As a modular precursor for medicinal chemistry programs (e.g., NMDA receptor modulators) requiring late-stage Bischler-Napieralski cyclization after alpha-linker functionalization with phenols or amines [1].

On-Demand Alpha-Bromoacetamide Generation

In workflows where the high reactivity of a bromoacetamide is needed for a difficult substitution, but bulk storage stability dictates the procurement of the more robust chloroacetamide, which can be converted in situ using BTMS [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Continuous-Flow Praziquantel Intermediate
Flow-process compatibility, high-purity profile
HPLC purity, yield consistency
Praziquantel Impurity Reference Standard
Chromatographic resolution (LogP ~2, UV-active), stability control
CoA purity ≥95%, identity by NMR/MS
CNS Chloroacetamide SAR Probe
Electrophilic chloroacetyl scaffold for seizure-model studies
In vivo dose-range finding, acute toxicity monitoring
Stability-Indicating Method Development
Hydrolytic lability as model probe
Forced degradation peak purity, specificity vs. hydrolysis products

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13156-95-1

Wikipedia

Acetamide, 2-chloro-N-phenethyl-

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